molecular formula C9H11IO2 B1397093 1-Iodo-2-(2-methoxyethoxy)benzene CAS No. 194367-88-9

1-Iodo-2-(2-methoxyethoxy)benzene

Cat. No.: B1397093
CAS No.: 194367-88-9
M. Wt: 278.09 g/mol
InChI Key: PVQIUKZTMJXESL-UHFFFAOYSA-N
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Description

1-Iodo-2-(2-methoxyethoxy)benzene (CAS 194367-88-9) is a high-purity aryl iodide compound serving as a versatile building block in organic synthesis. With a molecular formula of C9H11IO2 and a purity of 97%, this liquid reagent combines the excellent leaving group capability of an aromatic iodine atom with the property-modifying effects of a 2-methoxyethoxy side chain. The iodine atom acts as a superior leaving group, making this compound a highly reactive substrate in key transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These reactions are fundamental for constructing complex biaryl structures and carbon-carbon bonds, which are pivotal in pharmaceutical development and materials science. The ortho-substituted 2-methoxyethoxy group is a key functional feature that can influence the compound's physicochemical properties, including solubility and conformational behavior, and may enhance binding interactions in target molecules. As a liquid, it may offer practical handling advantages in solution-phase synthesis. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. It is recommended to store this compound in a dark place, under an inert atmosphere, and at low temperatures (-20°C) to maintain stability and purity.

Properties

IUPAC Name

1-iodo-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQIUKZTMJXESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical and Spectroscopic Properties of 1 Iodo 2 2 Methoxyethoxy Benzene

Physical Properties

This compound is typically a liquid at room temperature. rsc.org Key physical properties are summarized in the table below.

PropertyValueSource
CAS Number 194367-88-9 rsc.orgnih.gov
Molecular Formula C9H11IO2 rsc.orgnih.gov
Molecular Weight 278.09 g/mol rsc.orgnih.gov
Physical Form Liquid rsc.org
Purity Typically ≥97% rsc.org

Spectroscopic Data

Based on the structure of this compound, the following spectroscopic features would be expected:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, and the terminal methoxy (B1213986) group. The aromatic region would likely display a complex multiplet pattern due to the ortho-disubstitution.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals, corresponding to the six aromatic carbons, the two methylene carbons of the ethoxy chain, and the methoxy carbon. The carbon attached to the iodine atom would appear at a characteristically low field.

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 278, corresponding to the molecular weight of the compound. Fragmentation would likely involve cleavage of the ether linkage and loss of the iodine atom.

Chemical Reactivity and Advanced Transformations of 1 Iodo 2 2 Methoxyethoxy Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for the selective functionalization of aryl halides like 1-iodo-2-(2-methoxyethoxy)benzene. Palladium, nickel, and copper catalysts are prominently used to facilitate reactions that would otherwise be difficult to achieve, offering mild conditions and broad functional group tolerance.

Carbon-Carbon Bond Forming Reactions

The creation of new carbon-carbon (C-C) bonds is central to organic synthesis. For this compound, the C(sp²)-I bond serves as a reactive handle for coupling with various carbon-based nucleophiles or electrophiles.

Palladium-Catalyzed Arylation Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for C-C bond formation. The Suzuki-Miyaura and Heck reactions are cornerstone examples, each offering a distinct pathway to arylated products.

The Suzuki-Miyaura coupling is an organic reaction that joins an organoboron species with an organohalide using a palladium complex as a catalyst. researchgate.net This reaction is extensively used to create biaryl compounds, styrenes, and polyolefins. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgarkat-usa.org Given its nature as an aryl iodide, this compound is a suitable electrophilic partner for this transformation. The reaction's mild conditions and the commercial availability and stability of many boronic acids make it a highly practical method. arkat-usa.org

Table 1: Representative Conditions for a Suzuki-Miyaura Coupling Reaction
ComponentExample Reagent/ConditionPurposeCitation
Aryl Halide This compoundElectrophilic coupling partner
Boron Reagent Arylboronic acid or esterNucleophilic coupling partner fishersci.co.uk
Catalyst Pd(OAc)₂, PdCl₂ or Pd₂(dba)₃Source of catalytic Palladium(0) organic-chemistry.org
Ligand SPhos, P(t-Bu)₃, or PCy₃Stabilizes catalyst, promotes reactivity arkat-usa.orgorganic-chemistry.org
Base K₃PO₄ or Cs₂CO₃Activates the boron reagent arkat-usa.orgnih.gov
Solvent Dioxane/H₂O, Toluene, or DMFSolubilizes reactants and catalyst arkat-usa.orgnih.gov
Temperature Room Temperature to 120 °CTo achieve sufficient reaction rate arkat-usa.orgfishersci.co.uk

The Heck reaction involves the coupling of an unsaturated halide, such as an aryl iodide, with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orglibretexts.org This reaction was the first example of a C-C bond-forming reaction demonstrated to proceed via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The mechanism includes the oxidative addition of the aryl iodide to the Pd(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the product and regenerates the catalyst. libretexts.org Typical catalysts include tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, often used with bases like triethylamine (B128534) or potassium carbonate. wikipedia.org

Nickel-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., C(sp³)-C(aryl) Coupling)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, often demonstrating unique reactivity and enabling the use of more challenging substrates. amazonaws.com A significant advancement is the development of cross-electrophile coupling (XEC), which directly joins two different electrophiles, such as an aryl iodide and an alkyl bromide. researchgate.netnih.gov This approach avoids the pre-formation of sensitive organometallic nucleophiles (like Grignard or organozinc reagents) required in traditional cross-coupling reactions. amazonaws.comchemrxiv.org

In a typical Ni-catalyzed C(sp³)-C(aryl) XEC, a reductive process couples the aryl halide with an alkyl halide. nih.gov This methodology is particularly valuable for creating C(sp²)-I selective couplings when other halides are present in the molecule. researchgate.netnih.gov The reactions are known for their high functional group compatibility under mild conditions. researchgate.netnih.gov Mechanistic studies suggest that a terpyridine-ligated nickel(I) halide complex can selectively activate the alkyl bromide, which then undergoes oxidative addition to the C-I bond of the bromo(iodo)arene. nih.gov

Table 2: General Components for a Nickel-Catalyzed Cross-Electrophile Coupling
ComponentRole in ReactionExampleCitation
Aryl Electrophile Arylating agentThis compound
Alkyl Electrophile C(sp³) coupling partnerPrimary or secondary alkyl bromide researchgate.netnih.gov
Catalyst Pre-catalyst for active Ni speciesNiCl₂·glyme or other Ni(II) salts chemrxiv.orgnih.gov
Ligand Controls reactivity and selectivityTerpyridine or polypyridine ligands nih.govchemrxiv.org
Reductant Reduces Ni(II) to active catalytic stateZinc (Zn) powder or electrochemistry nih.govchemrxiv.org
Solvent Reaction mediumDMF or similar polar aprotic solvent chemrxiv.org
Copper-Mediated Arylation Reactions

Copper-mediated coupling reactions, particularly the Ullmann reaction, represent a classic method for forming C-C bonds, typically to synthesize symmetric biaryl compounds from two equivalents of an aryl halide at high temperatures. organic-chemistry.org The reaction generally requires an excess of copper metal and temperatures often exceeding 200 °C. organic-chemistry.org

However, the reactivity of the aryl halide in Ullmann-type reactions is highly dependent on its electronic properties and steric environment. Electron-rich and sterically hindered aryl iodides can be challenging substrates. For instance, an attempted Ullmann coupling of the structurally similar 2-iodo-1,3-dimethoxybenzene (B102195) was reported to be unsuccessful under several standard conditions, highlighting the difficulty of using such deactivated substrates. chemicalforums.com The electron-donating nature of the methoxy (B1213986) groups and the steric hindrance from the ortho-substituent likely impede the oxidative addition to the copper center, suggesting that forcing conditions (e.g., temperatures of 140 °C or higher) may be necessary. chemicalforums.com Modern protocols have improved the scope of copper-catalyzed couplings through the use of specific ligands and alternative copper sources, which can facilitate the reaction under milder conditions. organic-chemistry.org

Carbon-Heteroatom Bond Forming Reactions

Beyond forming C-C bonds, transition metal catalysis is crucial for constructing bonds between carbon and heteroatoms like oxygen, which is fundamental to synthesizing ethers.

Oxygen-Arylation Reactions (e.g., Etherification)

The formation of diaryl ethers can be achieved through copper-catalyzed O-arylation, often referred to as the Ullmann ether synthesis. organic-chemistry.org This reaction couples an aryl halide with a phenol (B47542). While classic Ullmann conditions require harsh temperatures, modern methods have enabled these transformations to occur under much milder conditions. nih.gov

Recent research has shown that a catalyst system composed of copper(I) iodide (CuI) with a suitable ligand, such as picolinic acid, can effectively catalyze the O-arylation of phenols with aryl iodides. nih.gov This system is particularly effective for synthesizing sterically hindered diaryl ethers, which are often challenging to prepare. nih.gov The use of a base like potassium phosphate (B84403) (K₃PO₄) in a polar aprotic solvent like DMSO has been shown to be highly effective. nih.gov This methodology demonstrates excellent functional group tolerance and is a viable pathway for coupling this compound with various phenolic partners. nih.gov While palladium-catalyzed systems for C-O bond formation (Buchwald-Hartwig etherification) also exist, the copper-catalyzed methods are often advantageous due to their low sensitivity to air and moisture. nih.gov

Table 3: Conditions for a Modern Copper-Catalyzed O-Arylation of a Phenol
ComponentExample Reagent/ConditionPurposeCitation
Aryl Halide This compoundElectrophilic coupling partner
Nucleophile A substituted phenolOxygen-based nucleophile nih.gov
Catalyst Copper(I) Iodide (CuI)Source of catalytic Copper nih.gov
Ligand Picolinic AcidAccelerates the catalytic cycle nih.gov
Base Potassium Phosphate (K₃PO₄)Deprotonates the phenol nih.gov
Solvent Dimethyl sulfoxide (B87167) (DMSO)Reaction medium nih.gov
Temperature Mild to moderate (e.g., 100-125 °C)To facilitate the reaction nih.gov
Nitrogen-Arylation Reactions

The carbon-iodine bond of this compound serves as a key functional handle for the construction of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials. Nitrogen-arylation reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful methods for forming these linkages. While specific examples detailing the N-arylation of this compound are not extensively documented in the provided results, the general reactivity of aryl iodides in these transformations is well-established.

Typically, these reactions involve the coupling of an aryl halide with an amine in the presence of a transition metal catalyst, most commonly palladium or copper. nih.gov For instance, ligand-free copper(I) iodide (CuI) has been shown to effectively catalyze the N-arylation of various aliphatic amines with iodobenzene. researchgate.net This type of methodology is broadly applicable to a range of aryl iodides and amines. The reaction of this compound with a suitable amine under similar copper- or palladium-catalyzed conditions would be expected to yield the corresponding N-aryl product. The N-aryl bond is noted for its stability, particularly when compared to sulfur-aryl bonds, which can be susceptible to elimination under basic conditions or oxidation. nih.gov

Directed ortho-Metallation (DoM) and Lithiation Chemistry

Regioselectivity in Aromatic Functionalization via DoM

Directed ortho-metallation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method circumvents the typical substitution patterns governed by the inherent electronic properties of substituents (ortho, para, or meta-directing). Instead, it relies on a directing metalation group (DMG) to guide a strong base, usually an organolithium reagent, to deprotonate a specific ortho position. wikipedia.orguwindsor.ca The DMG, which contains a heteroatom, coordinates to the lithium cation, positioning the organolithium base to abstract a proton from the adjacent C-H bond. baranlab.org This process forms a thermodynamically stable aryllithium intermediate, which can then be trapped by an electrophile, leading to substitution exclusively at the ortho position. wikipedia.org This high regioselectivity is a key advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org

The 2-Methoxyethoxy Group as an ortho-Directing Group

The 2-methoxyethoxy group, -OCH₂CH₂OCH₃, present in this compound, is a potent directed metalation group (DMG). Its efficacy stems from the two ether oxygen atoms which can chelate the lithium cation of the organolithium base (e.g., n-butyllithium). This chelation effect creates a stable six-membered ring-like transition state, which significantly lowers the kinetic barrier for deprotonation of the C-H bond at the ortho position (C-3). The strength of a DMG is crucial, and ether groups, in general, are effective at facilitating this reaction. organic-chemistry.orgbaranlab.org In the case of this compound, the 2-methoxyethoxy group directs lithiation to the C-3 position, as the C-6 position is already substituted with an iodine atom. This predictable regioselectivity makes it a valuable tool for synthesizing contiguously trisubstituted benzene (B151609) derivatives.

Quenching of Lithiated Intermediates with Electrophiles

Once the aryllithium intermediate is formed by the DoM of this compound, it can be treated with a wide array of electrophiles to introduce new functional groups at the C-3 position. The reaction involves a nucleophilic attack from the carbanionic center of the aryllithium onto the electrophile. wikipedia.org This step allows for the precise installation of various substituents.

Table 1: Examples of Electrophiles Used to Quench Aryllithium Intermediates

Electrophile Class Specific Electrophile Example Functional Group Introduced
Carbonyl Compounds Dimethylformamide (DMF) Aldehyde (-CHO)
Alkyl Halides Iodomethane (CH₃I) Methyl (-CH₃)
Silyl Halides Trimethylsilyl chloride ((CH₃)₃SiCl) Trimethylsilyl (-Si(CH₃)₃)
Disulfides Dimethyl disulfide (CH₃SSCH₃) Methylthio (-SCH₃)

The choice of electrophile is broad, enabling access to a diverse range of functionalized aromatic compounds that can serve as building blocks for more complex molecular architectures.

Nucleophilic and Electrophilic Functionalization of the Aryl Iodide Center

The iodine atom in this compound is a versatile functional group that can participate in a variety of transformations. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions and a reactive site for oxidative addition in transition-metal-catalyzed cross-coupling reactions.

Hypervalent iodine chemistry offers a sustainable and metal-free approach to functionalization. nih.gov Aryl iodides can be oxidized to hypervalent iodine(III) species, such as aryliodine diacetates (ArI(OAc)₂), using reagents like peracetic acid. nih.gov These activated intermediates are highly electrophilic at the iodine center and possess a hyper-leaving group ability, making them potent arylating agents. nih.gov They can react with nucleophiles, leading to the formation of diaryliodonium salts or undergoing reductive elimination to form new C-C or C-heteroatom bonds. nih.govresearchgate.net Furthermore, in situ generation of ArIF₂ from the aryl iodide can facilitate unique transformations like para-selective benzylation, demonstrating the potential for electrophilic substitution guided by the hypervalent iodine moiety. researchgate.net

The aryl iodide also readily participates in numerous well-established transition-metal-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine, as discussed in section 3.1.2.2.

These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from the this compound scaffold.

Transformations of the Pendant Ether Chain

The 2-methoxyethoxy side chain, while often employed as a directing group, can also be chemically modified. The ether linkages within the -OCH₂CH₂OCH₃ group are generally stable under many reaction conditions, including those used for DoM and cross-coupling. However, they can be cleaved under specific, often harsh, conditions using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This cleavage would transform the ether into a hydroxyl group, converting the starting material into an iodophenol derivative. Such a transformation can be a strategic step in a multi-step synthesis, unmasking a reactive phenol group after the ether has served its purpose as a directing group or a protecting group. While specific examples involving this compound were not found, the cleavage of aryl alkyl ethers is a standard transformation in organic chemistry.

Reactivity and Synthetic Applications

Cross-Coupling Reactions

As a highly reactive aryl halide, this compound is an excellent candidate for Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This compound can be readily coupled with a wide range of boronic acids and their derivatives in the presence of a palladium catalyst and a base to form biaryl compounds or vinyl-substituted arenes. The reaction conditions typically involve a palladium source such as Pd(PPh3)4 or Pd(OAc)2, a phosphine (B1218219) ligand, and a base like K2CO3 or Cs2CO3 in a solvent system such as toluene/water or dioxane/water. fishersci.co.ukharvard.eduorganic-chemistry.org

Sonogashira Coupling: The reaction of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI), provides a direct route to substituted alkynylarenes. nih.govresearchgate.net These products are valuable intermediates in the synthesis of more complex molecules.

Heck Reaction: This compound can undergo coupling with various alkenes in the presence of a palladium catalyst and a base to yield substituted alkenes. wikipedia.orgorganic-chemistry.org The reaction is a powerful tool for the formation of new carbon-carbon double bonds.

The presence of the ortho-methoxyethoxy group may exert some steric influence on these reactions, potentially affecting the efficiency and regioselectivity of the coupling.

A Comprehensive Analysis of Synthetic Routes for this compound

The aromatic iodide, this compound, serves as a valuable intermediate in organic synthesis. Its structure, featuring both a reactive carbon-iodine bond and an ether linkage, allows for diverse functionalization. This article details the primary synthetic methodologies for this compound, focusing on precursor-based routes and strategies for incorporating its characteristic moieties. Furthermore, it explores the application of sustainable chemical principles to the synthesis of iodoarenes.

Advanced Applications in Molecular Architecture and Supramolecular Chemistry

Integration into Complex Molecular Scaffolds

The presence of the aryl iodide group in 1-Iodo-2-(2-methoxyethoxy)benzene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of intricate molecular frameworks. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex structures from simpler precursors.

While direct research specifically detailing the use of this compound in the synthesis of complex natural products or large macrocycles is not extensively documented in publicly available literature, its structural motifs are analogous to precursors used in such syntheses. For instance, similar iodinated and methoxy-functionalized aromatic compounds are key intermediates in the preparation of various pharmaceuticals and agrochemicals. chemimpex.com The methoxyethoxy group can also influence the solubility and conformational properties of the resulting scaffolds, which is a critical consideration in drug discovery and materials science.

Precursors for Specialized Ligands and Chelating Agents

The ortho-disposed methoxyethoxy and iodo substituents on the benzene (B151609) ring position this compound as a promising precursor for the synthesis of specialized bidentate ligands. Following a cross-coupling reaction to replace the iodine atom with another coordinating group, the molecule can be designed to bind to metal centers through both the newly introduced group and the ether oxygen of the methoxyethoxy side chain.

This pre-organization of coordinating atoms can lead to the formation of stable chelate rings with metal ions. Such chelating agents are crucial in various applications, including catalysis, metal ion sensing, and the development of metallopharmaceuticals. For example, the synthesis of trans-bidentate ligands, such as 1,2-bis(quinolin-2-ylethynyl)benzene, demonstrates the utility of ortho-disubstituted benzene derivatives in creating specific coordination environments for metal catalysts like palladium. researchgate.net While a direct synthesis using this compound is not explicitly reported, the underlying synthetic strategy is applicable.

Role in the Synthesis of Advanced Materials and Polymers

The reactivity of this compound in cross-coupling reactions also extends to the synthesis of advanced materials and polymers. Aryl iodides are known to participate in polymerization reactions, such as Suzuki-Miyaura polycondensation, to form conjugated polymers. These materials are of significant interest for their electronic and optical properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The methoxyethoxy side chain in this compound can impart desirable properties to the resulting polymers, such as increased solubility in common organic solvents, which facilitates processing and device fabrication. Furthermore, the ether linkages can influence the polymer's morphology and its interaction with other components in a material blend. A related compound, 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene, is utilized as a redox shuttle in battery applications, highlighting the role of such substituted benzenes in materials science. strem.com

Application in Multi-Component and Cascade Reactions

Multi-component and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, minimizing waste and simplifying purification processes. The dual functionality of this compound—the reactive aryl iodide and the potentially coordinating methoxyethoxy group—makes it a candidate for use in such reaction sequences.

For example, a palladium-catalyzed cross-coupling reaction at the iodo position could be followed by an intramolecular cyclization involving the methoxyethoxy side chain, leading to the formation of heterocyclic structures. While specific examples employing this compound in published cascade reactions are scarce, the principles of this synthetic approach are well-established. Cross-coupling reactions are frequently employed in the synthesis of complex molecules, including macrocycles and cyclopeptides, where sequential bond formation is key. nih.gov The development of novel cascade reactions involving versatile building blocks like this compound remains an active area of research in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Iodo-2-(2-methoxyethoxy)benzene, and what experimental conditions are critical for high yield?

  • Methodology :

  • Step 1 : Start with 2-(2-methoxyethoxy)phenol. Protect the hydroxyl group using a silylating agent (e.g., TBSCl) to prevent side reactions.
  • Step 2 : Perform iodination using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) or via electrophilic aromatic substitution (iodine monochloride in acetic acid) .
  • Step 3 : Deprotect the hydroxyl group under mild acidic conditions (e.g., diluted HCl in THF).
  • Critical Conditions : Use anhydrous solvents (THF or DCM) and inert atmosphere (N₂/Ar) to avoid hydrolysis or oxidation. Monitor reaction progress via TLC or GC-MS.

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra. Key signals include the aromatic protons (δ 6.8–7.5 ppm, split due to iodine's anisotropic effect) and methoxyethoxy groups (δ 3.3–4.2 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 292).
  • Elemental Analysis : Verify iodine content (theoretical ~43.5%).

Q. What safety protocols are required when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • Waste Disposal : Collect iodine-containing waste separately in halogenated waste containers. Neutralize residual reactivity with sodium thiosulfate before disposal.

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected splitting in 1H^1H NMR) for this compound?

  • Methodology :

  • Contradiction Analysis : Compare experimental NMR with computational predictions (DFT calculations using Gaussian or ORCA). Check for solvent effects (e.g., DMSO vs. CDCl₃) or rotameric forms of the methoxyethoxy group .
  • Advanced Techniques : Use 1H^1H-1H^1H COSY or NOESY to confirm coupling patterns. Cross-validate with IR spectroscopy (C-O-C stretch at ~1100 cm⁻¹).

Q. What strategies optimize the regioselectivity of iodination in methoxyethoxy-substituted benzene derivatives?

  • Methodology :

  • Directing Group Effects : The methoxyethoxy group acts as an electron-donating group, directing iodination to the para position. If competing directing groups exist (e.g., -NO₂), use steric hindrance or blocking groups to control regioselectivity .
  • Catalytic Systems : Explore Pd-catalyzed C-H iodination for meta/ortho selectivity. For example, use Pd(OAc)₂ with iodine in the presence of oxidants (e.g., PhI(OAc)₂) .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom is a strong leaving group, making the compound suitable for Suzuki-Miyaura couplings.
  • Transition State Analysis : Simulate energy barriers for oxidative addition steps (e.g., with Pd(0) catalysts). Compare with experimental yields to validate models .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology :

  • Batch vs. Flow Chemistry : In batch reactions, exothermic iodination steps require precise temperature control (-10°C to 0°C). Continuous flow systems improve heat dissipation and reproducibility .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) for lab-scale purification. For industrial scale, consider crystallization in ethanol/water mixtures.

Data Contradiction and Validation

Q. How to resolve conflicting reports on the stability of this compound under basic conditions?

  • Methodology :

  • Controlled Experiments : Expose the compound to varying pH (7–12) and monitor decomposition via HPLC. Iodide release can be quantified using ion chromatography.
  • Mechanistic Insight : Basic conditions may cleave the ether linkage (via SN2) or deiodinate the aromatic ring. Compare with analogous compounds (e.g., 1-Bromo-2-(2-methoxyethoxy)benzene) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.